2,4-difluoro-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,4-difluoro-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide” is a chemical compound with the molecular formula C18H11F2N3OS . Thiazoles, which are part of this compound’s structure, are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Molecular Structure Analysis
Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . Substituents on a particular position of the thiazole ring affect the biological outcomes to a great extent .Physical And Chemical Properties Analysis
The average mass of this compound is 355.361 Da, and the monoisotopic mass is 355.059082 Da .Scientific Research Applications
Multitargeted Bioactive Molecule
The compound is a type of 2,4-Disubstituted thiazole , which is known to exhibit a wide range of biological activities . These activities include antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects . The substituents on the thiazole ring greatly influence these biological outcomes .
Antimicrobial Activity
A series of 2,4-disubstituted thiazole derivatives, including our compound of interest, have been synthesized and screened for their in vitro antimicrobial activities . These compounds have shown promising results against various microbes such as Bacillus subtilis, Escherichia coli, Staphyloccus aureus, Candida albicans, and Aspergillus niger .
Anticancer Activity
The compound has shown significant inhibitory activity over most of the cancer cell lines . The most remarkable effects were observed against leukemia cell lines SR and HL-60 (TB) and the prostate cancer cell line DU-145 .
Drug-Target Protein Interaction
The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction . Substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .
Chemical Synthesis
The compound can be synthesized through various chemical reactions. It’s an important intermediate in the synthesis of other complex molecules.
Future Research
Given its wide range of biological activities and significant effects in various fields, this compound holds great potential for future research. It could lead to the development of new drugs and therapies .
Mechanism of Action
Target of Action
The primary target of 2,4-difluoro-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide is Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . Pantothenate synthetase is a key enzyme in the biosynthesis of coenzyme A, a vital cofactor and acyl carrier in cells.
Mode of Action
The compound interacts with its target, Pantothenate synthetase, by forming a protein-ligand complex . The formation of this complex inhibits the normal function of the enzyme, thereby disrupting the biosynthesis of coenzyme A in Mycobacterium tuberculosis.
Biochemical Pathways
The inhibition of Pantothenate synthetase disrupts the biosynthesis of coenzyme A. Coenzyme A is essential for fatty acid synthesis and degradation, and the operation of the citric acid cycle. Therefore, the disruption of coenzyme A synthesis affects these critical biochemical pathways, leading to the inhibition of Mycobacterium tuberculosis growth .
Result of Action
The result of the action of 2,4-difluoro-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide is the inhibition of Mycobacterium tuberculosis growth . The compound showed significant activity against Mycobacterium tuberculosis, with IC50 and IC90 values indicating effective inhibition at low concentrations .
properties
IUPAC Name |
2,4-difluoro-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F2N3OS/c19-12-3-6-14(15(20)9-12)17(24)21-13-4-1-11(2-5-13)16-10-23-7-8-25-18(23)22-16/h1-10H,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUKQFKTYKMJLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C=CSC3=N2)NC(=O)C4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-difluoro-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.